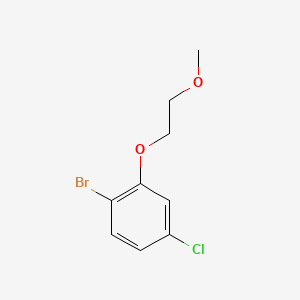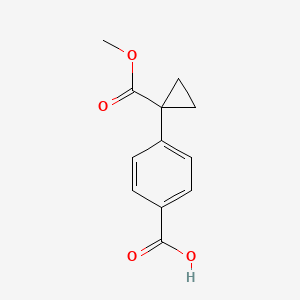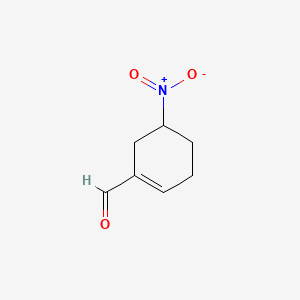
5-Nitrocyclohex-1-enecarbaldehyde
Descripción general
Descripción
5-Nitrocyclohex-1-enecarbaldehyde is a chemical compound with the molecular formula C7H9NO3 . It is used as a key intermediate in the synthesis of various drugs .
Synthesis Analysis
This compound plays a significant role in the synthesis of various drugs, including anti-inflammatory, antiviral, and anticancer agents . One of its major applications is in the synthesis of the anti-cancer drug, bosutinib .Molecular Structure Analysis
The molecular structure of this compound consists of 7 carbon atoms, 9 hydrogen atoms, and 3 oxygen atoms .Chemical Reactions Analysis
This compound is highly reactive and is used as a reagent in various organic reactions. It is an important building block for the synthesis of various organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 155, a density of 1.19, a boiling point of 294℃, and a flash point of 146℃ .Aplicaciones Científicas De Investigación
Stereoselective Michael Addition Reactions : The study by Areces et al. (1998) demonstrates the stereoselective Michael additions of 5-glyco-4-nitrocyclohex-1-enes, leading to adducts where the electron-deficient alkenes add trans to the sugar side-chain. This research is significant for understanding the stereochemistry in these types of reactions (Areces, Gil, Higes, Román, & Serrano, 1998).
Synthesis of Precalciferol3 : Dawson et al. (1971) describe the synthesis of optically active 5-hydroxy-2-methylcyclohex-1-enecarbaldehyde, a compound crucial for the synthesis of precalciferol3, highlighting its significance in the synthesis of biologically important compounds (Dawson, Dixon, Littlewood, & Lythgoe, 1971).
Organocatalytic Asymmetric Michael-Michael-Wittig Reactions : Hong et al. (2009) achieved the stereoselective synthesis of all-cis 5-nitro-4,6-diphenylcyclohex-1-enecarboxylic ester via an organocatalytic asymmetric Michael-Michael-Wittig cascade reaction. This method represents a significant advancement in synthesizing enantioselective compounds (Hong, Jan, Tsai, Nimje, Liao, & Lee, 2009).
Preparation of Enantiomerically Pure Nitrocyclohexenes : Ballini et al. (2002) explored the preparation of enantiomerically pure 4-alkyl-5-formyl-4-nitrocyclohex-1-enes from 5-glyco-4-nitrocyclohex-1-enes. This research contributes to the field of asymmetric synthesis, particularly for compounds with potential pharmaceutical applications (Ballini, Bosica, Gil, Román, & Serrano, 2002).
Synthesis of Bicyclic Ethers : Gil et al. (2000) synthesized new bicyclic ethers by treating sodium nitronate salts of 5-glyco-4-nitrocyclohexenes with hydrochloric acid. This study contributes to the understanding of mechanisms in the formation of complex ether structures (Gil, Román, & Serrano, 2000).
Asymmetric Organocatalytic Annulation Strategy : Rodrigo, García Ruano, and Cid (2013) developed an asymmetric organocatalytic annulation strategy based on Michael addition/intramolecular Julia-Kocienski olefination for synthesizing 4-substituted-5-nitrocyclohex-1-ene compounds. This method offers an alternative to the direct enantioselective Diels-Alder approach (Rodrigo, García Ruano, & Cid, 2013).
Corrosion Inhibition Studies : Verma, Quraishi, and Singh (2015) investigated the influence of 2-amino-5-nitro-4,6-diarylcyclohex-2-ene-1,3,3-tricarbonitrile derivatives as corrosion inhibitors for mild steel, demonstrating practical applications in materials science and engineering (Verma, Quraishi, & Singh, 2015).
Safety and Hazards
Propiedades
IUPAC Name |
5-nitrocyclohexene-1-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h2,5,7H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCLDQNMQFCPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726956 | |
| Record name | 5-Nitrocyclohex-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
900186-75-6 | |
| Record name | 5-Nitrocyclohex-1-ene-1-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60726956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

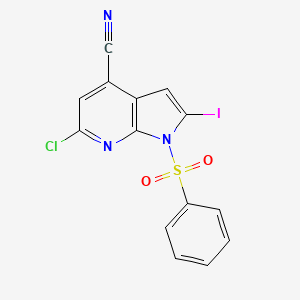
![2-Amino-9-[(2,3,5-tri-o-benzoyl-2-c-methyl-beta-d-ribofuranosyl)]-9h-purine](/img/structure/B580609.png)
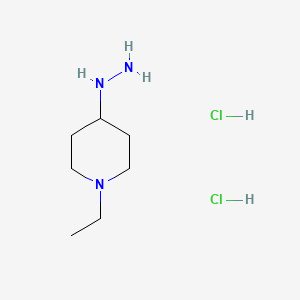
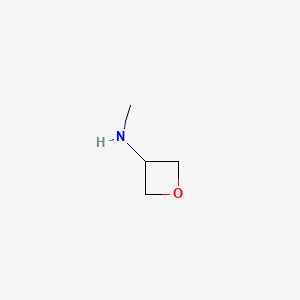
![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)
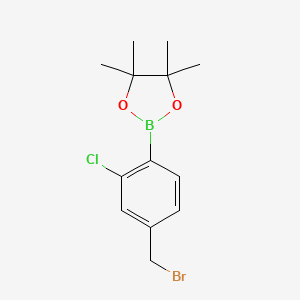
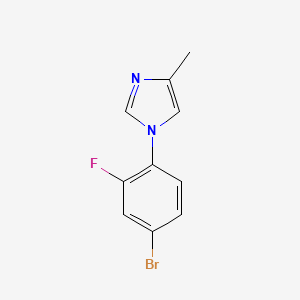
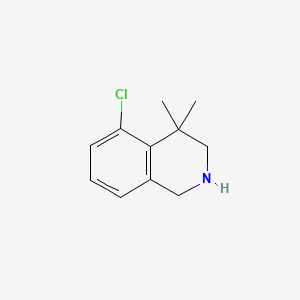
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)
![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)
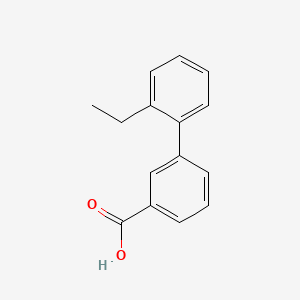
![2-(Bromomethyl)-6-methyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B580628.png)
